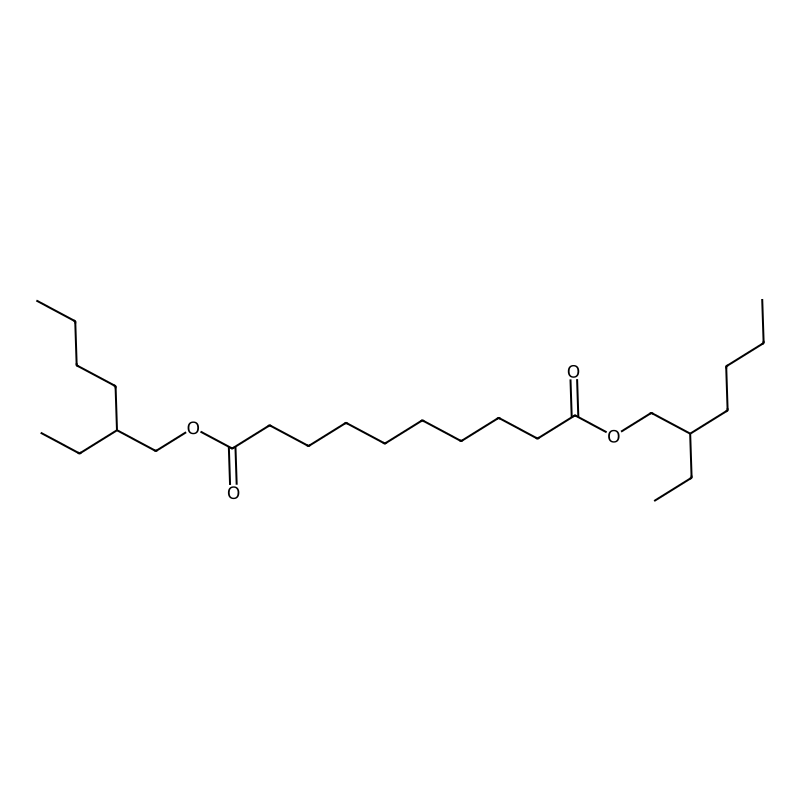

Bis(2-ethylhexyl) sebacate

CH3(CH2)3CH(C2H5)CH2OOC(CH2)8COOCH2CH(C2H5)(CH2)3CH3

C26H50O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)3CH(C2H5)CH2OOC(CH2)8COOCH2CH(C2H5)(CH2)3CH3

C26H50O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, acetone, and benzene

SOL IN HYDROCARBONS, KETONES, ESTERS, CHLORINATED SOLVENTS; INSOL IN GLYCOLS; SOLUBILITY IN WATER 0.02% @ 20 °C; WATER DISSOLVES IN SEBACATE 0.15% @ 20 °C

Solubility in water: none

Synonyms

Canonical SMILES

Plasticizer for Polymeric Materials:

DEHS acts as a plasticizer, improving the flexibility and workability of polymers. In scientific research, it's used to prepare membranes for various applications. For instance, DEHS can be incorporated into poly(vinyl chloride) (PVC) membranes for sensor development []. These membranes can be used in studies of ion transport, separation processes, and biomolecule detection.

Pressure Transmitting Fluid:

Due to its good thermal stability and lubricating properties, DEHS finds application as a pressure transmitting fluid (PTF) in scientific instruments. Its role is crucial in hydraulically operated devices, pressure gauges, and high-pressure balances used in various research settings [].

Solvent and Extraction Media:

DEHS exhibits good solvent properties for various organic compounds. This makes it useful as a solvent or extraction medium in scientific research. For example, DEHS can be used to extract organic pollutants from environmental samples or biological materials for further analysis [].

Biomedical Research:

Limited research suggests DEHS might have potential applications in the biomedical field. Studies have explored its use in the development of drug delivery systems and as a lubricant for medical devices [, ]. However, more research is required to fully understand its safety and efficacy in these areas.

Bis(2-ethylhexyl) sebacate is a synthetic diester derived from sebacic acid and 2-ethylhexanol, with the molecular formula C26H50O4 and a molecular weight of approximately 426.67 g/mol. This compound appears as a clear, pale yellow liquid with a mild odor and is insoluble in water. It has a melting point of -55 °C and a boiling point of 212 °C at 1 mm Hg. Its density is reported to be around 0.914 g/mL at 25 °C, and it exhibits a viscosity of 23 mm²/s .

This compound is recognized for its role as a plasticizer, which enhances the flexibility and durability of materials, particularly in polymer applications. It is also utilized in various industries, including aerospace, automotive, and manufacturing, due to its favorable properties as a lubricant and intermediate in organic synthesis .

As an ester, bis(2-ethylhexyl) sebacate can undergo hydrolysis in the presence of acids or bases, leading to the formation of its constituent alcohol (2-ethylhexanol) and acid (sebacic acid). The reaction can be summarized as follows:

The compound can also react vigorously with strong oxidizing agents, producing exothermic reactions that may pose fire hazards . In addition, it has been noted that bis(2-ethylhexyl) sebacate can react with caustic solutions, generating heat and potentially flammable hydrogen when mixed with alkali metals and hydrides .

The synthesis of bis(2-ethylhexyl) sebacate can be achieved through the esterification of sebacic acid with 2-ethylhexanol. This reaction typically occurs under high-pressure conditions without the need for external catalysts, making it an economically viable and environmentally friendly method. The kinetics of this non-catalytic synthesis have shown that equilibrium conversion can be reached within an hour at temperatures around 523 K .

Bis(2-ethylhexyl) sebacate is widely used across various applications:

- Plasticizer: Enhances flexibility in polymers such as polyvinyl chloride (PVC).

- Lubricant: Serves as a synthetic lubricant in industrial applications.

- Intermediate: Utilized in organic synthesis for pharmaceuticals and agrochemicals.

- Electrode Manufacturing: Employed in preparing selective electrodes for anionic surfactants .

Several compounds share structural similarities with bis(2-ethylhexyl) sebacate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dioctyl sebacate | C22H46O4 | Commonly used plasticizer; similar properties |

| Di(2-ethylhexyl) phthalate | C24H38O4 | Widely used plasticizer; potential endocrine disruptor |

| Bis(2-ethylhexyl) adipate | C24H46O4 | Used as a plasticizer; slightly different chain length |

| Bis(2-ethylhexyl) decanedioate | C26H50O4 | Similar structure; used in similar applications |

While these compounds exhibit comparable chemical properties and applications as plasticizers or lubricants, bis(2-ethylhexyl) sebacate is distinguished by its specific esterification from sebacic acid and 2-ethylhexanol, which imparts unique characteristics suitable for particular industrial uses .

Structural Elucidation and Isomerism

Bis(2-ethylhexyl) sebacate represents a symmetric diester compound formed through the esterification of sebacic acid (decanedioic acid) with 2-ethylhexanol [1] [2]. The molecular formula C₂₆H₅₀O₄ corresponds to a molecular weight of 426.67-426.68 g/mol, with the systematic IUPAC nomenclature being bis(2-ethylhexyl) decanedioate [1] [3].

The compound exhibits structural complexity arising from the branched 2-ethylhexyl substituents attached to the linear ten-carbon dicarboxylic acid backbone [1] [4]. Each 2-ethylhexyl group contains a secondary carbon center bearing an ethyl branch, introducing stereochemical considerations. The molecule possesses two chiral centers located at the branching points of the 2-ethylhexyl moieties, theoretically allowing for the existence of stereoisomers [5].

The structural distinction between bis(2-ethylhexyl) sebacate and dioctyl sebacate requires clarification. While these terms are frequently used interchangeably in literature, bis(2-ethylhexyl) sebacate specifically refers to the branched isomer with 2-ethylhexyl substituents, whereas dioctyl sebacate technically denotes the straight-chain octyl ester derivative [5]. The branched architecture of bis(2-ethylhexyl) sebacate significantly influences its physicochemical properties compared to linear analogues.

The molecule adopts an extended conformation in solution, with the sebacate backbone providing structural rigidity while the branched alkyl chains contribute to flexibility and hydrophobic character [1]. The ester linkages (-COO-) serve as polar regions within the predominantly hydrophobic molecular framework, establishing intramolecular and intermolecular interactions that govern the compound's phase behavior.

Thermodynamic Properties and Phase Behavior

The thermodynamic profile of bis(2-ethylhexyl) sebacate demonstrates characteristics typical of long-chain ester compounds with significant temperature-dependent behavior. The melting point exhibits variation across different sources, ranging from -48°C to -67°C, with the most commonly reported value being -67°C [6] [7] [8]. This relatively low melting point reflects the molecular architecture, where branched alkyl substituents disrupt crystalline packing efficiency.

The boiling point demonstrates substantial pressure dependence, with values ranging from 212°C at reduced pressure (1 mmHg) to 377°C at atmospheric pressure [9] [6] [8]. This wide range underscores the compound's low volatility characteristics, making it suitable for high-temperature applications. The flash point ranges from 200°C to 228°C, indicating relatively high thermal stability [6] [8] [10].

Density measurements consistently report values between 0.91-0.919 g/mL at 20°C and 0.914 g/cm³ at 25°C [9] [6] [11] [10]. The refractive index at 20°C ranges from 1.446 to 1.455, reflecting the compound's optical properties [12] [10]. Vapor pressure remains extremely low at <0.01 hPa at 20°C, confirming the compound's non-volatile nature [8] [13].

Critical property calculations using Joback group contribution methods provide insight into the compound's supercritical behavior. The critical temperature of 1162.69 K, critical pressure of 769.04 kPa, and critical volume of 1.528 m³/kmol establish the boundaries for phase transitions [14]. The standard enthalpy of formation in the gas phase (-1080.13 kJ/mol) and Gibbs free energy of formation (-304.68 kJ/mol) indicate thermodynamic stability [14].

The compound exhibits temperature-dependent viscosity behavior following Arrhenius-type relationships. Dynamic viscosity decreases from 0.0420 Pa·s at 5°C to 0.0067 Pa·s at 55°C, demonstrating significant temperature sensitivity [14] [15]. This viscosity-temperature relationship proves crucial for industrial applications requiring consistent flow properties across temperature ranges.

Heat capacity calculations reveal ideal gas values of 1345.96 J/mol·K at 946 K, increasing to 1448.19 J/mol·K at 1163 K [14]. The enthalpy of fusion (61.62 kJ/mol) and vaporization (91.01 kJ/mol) provide quantitative measures of phase transition energetics [14].

Surface tension measurements indicate a value of 3.2 × 10⁻² N/m, reflecting the compound's interfacial properties [16]. Solubility characteristics demonstrate hydrophobic behavior with water solubility limited to <0.1-0.2 g/L at 20°C, while showing complete miscibility with organic solvents including benzene, acetone, and ethanol [6] [17].

Spectroscopic Characterization (FTIR, NMR, MS)

Comprehensive spectroscopic analysis provides definitive structural confirmation and quantitative analytical capabilities for bis(2-ethylhexyl) sebacate through multiple analytical techniques.

Fourier Transform Infrared Spectroscopy (FTIR)

The infrared spectrum exhibits characteristic absorption bands corresponding to the ester functional groups and aliphatic framework [18] [19]. The most prominent feature appears as a very strong absorption in the 1735-1750 cm⁻¹ region, attributed to the C=O stretching vibration of the ester carbonyl groups [18] [19]. This band's position and intensity serve as diagnostic indicators for ester identification and purity assessment.

Aliphatic C-H stretching vibrations manifest as strong absorptions in the 2800-3000 cm⁻¹ region, reflecting the extensive alkyl substitution [18] [19]. Medium-intensity bands at 1450-1470 cm⁻¹ and 1350-1380 cm⁻¹ correspond to C-H bending vibrations of the alkyl chains. The C-O stretching region shows strong absorptions at 1150-1200 cm⁻¹ for the ester linkage and medium-intensity bands at 1000-1100 cm⁻¹ for alcohol-derived C-O stretching [18] [19].

Long alkyl chain characteristics appear as medium-intensity C-H rocking vibrations at 720-750 cm⁻¹, providing structural information about the extended aliphatic framework [18] [19]. The spectral pattern remains consistent with the symmetric diester structure and serves as a fingerprint for compound identification.

Nuclear Magnetic Resonance Spectroscopy (NMR)

¹H NMR spectroscopy reveals distinct resonance patterns consistent with the branched ester structure [20]. The ester methylene protons (-OCH₂-) appear as closely spaced signals at 3.991 and 3.981 ppm, reflecting the chemical environment adjacent to the electron-withdrawing ester oxygen [20]. The α-carbonyl methylene protons (-CH₂CO-) resonate at 2.294 ppm, consistent with their proximity to the electron-withdrawing carbonyl group [20].

The extensive aliphatic framework generates multiple overlapping signals in the 1.28-1.62 ppm region, representing the various methylene environments within the alkyl chains [20]. Terminal methyl groups appear at 0.89 ppm, characteristic of primary carbons in saturated hydrocarbon chains [20].

¹³C NMR spectroscopy provides detailed carbon environment information [20]. The carbonyl carbon appears at 173.85 ppm with moderate intensity (360), confirming the ester functionality [20]. The ester-bonded methylene carbon resonates at 66.70 ppm with high intensity (633), reflecting its unique chemical environment [20].

The branched carbon center appears at 38.97 ppm (intensity 614), while the α-carbonyl methylene carbon resonates at 34.44 ppm (intensity 565) [20]. Multiple aliphatic carbon signals appear throughout the 23-30 ppm region, with the most intense signal at 29.16 ppm (intensity 1000) representing overlapping methylene carbons in the alkyl chains [20].

Terminal and branched methyl carbons appear at 14.00 ppm (intensity 555) and 11.02 ppm (intensity 593), respectively, providing structural confirmation of the 2-ethylhexyl substituents [20].

Mass Spectrometry (MS)

Mass spectrometric analysis reveals characteristic fragmentation patterns that confirm the molecular structure and provide analytical utility [21] [22]. The molecular ion peak appears at m/z 426, corresponding to the intact molecular weight [21] [22].

The base peak appears at m/z 185 (99.99% relative intensity), resulting from loss of the 2-ethylhexyl group with subsequent rearrangement [21] [22]. This fragmentation represents the most favorable dissociation pathway under electron impact conditions.

Secondary fragmentation produces significant peaks at m/z 112 (38.60% relative intensity) from sebacate chain fragmentation, m/z 71 (39.50% relative intensity) corresponding to the 2-ethylhexyl fragment (C₅H₁₁⁺), m/z 70 (50.70% relative intensity) from chain and oxygen-containing fragments (C₄H₆O⁺), and m/z 56 (69.50% relative intensity) representing aliphatic fragments (C₄H₈⁺) [21] [22].

The fragmentation pattern demonstrates preferential cleavage at the ester linkages and within the branched alkyl substituents, consistent with the molecular architecture. These spectral characteristics provide definitive identification capabilities and quantitative analytical methods for purity assessment and structural confirmation [21] [22].

Catalytic Esterification Protocols

Bis(2-ethylhexyl) sebacate synthesis employs various catalytic esterification protocols, each offering distinct advantages in terms of reaction conditions, yield, and selectivity. The conventional approach utilizes homogeneous acid catalysts, with sulfuric acid being the most widely employed due to its high catalytic activity and cost-effectiveness [1] [2] [3]. The reaction typically proceeds under temperatures ranging from 120-180°C at atmospheric pressure, achieving yields of 85-95% within 4-8 hours [3] [4].

Sulfuric Acid Catalysis

The sulfuric acid-catalyzed esterification represents the most established industrial method for sebacic acid diester synthesis. The reaction mechanism involves initial protonation of the carboxyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by 2-ethylhexanol [5] [6]. Under optimized conditions employing a 1:2.5 molar ratio of sebacic acid to 2-ethylhexanol, 2% catalyst loading, and reaction temperature of 120°C for 4 hours, conversion rates exceeding 90% have been consistently achieved [3] [4].

p-Toluenesulfonic Acid (PTSA) Catalysis

p-Toluenesulfonic acid has emerged as a superior alternative to sulfuric acid for esterification reactions, particularly when high selectivity is required [7] [8] [9]. PTSA exhibits enhanced catalytic activity compared to conventional mineral acids, enabling operation at milder conditions while maintaining excellent yields. The reaction typically proceeds at 160-200°C with catalyst loadings of 2-5% by weight, achieving conversions of 90-98% within 2-6 hours [10] [7]. The organic-soluble nature of PTSA provides better substrate compatibility and reduces equipment corrosion compared to sulfuric acid [8].

Solid Acid Catalysts

Advanced solid acid catalysts, particularly nano-sulfated titanium dioxide (nano-SO₄²⁻/TiO₂), have demonstrated exceptional performance in sebacic acid esterification [11] [12]. These heterogeneous catalysts offer significant advantages including easy separation, recyclability, and reduced environmental impact. Under optimized conditions using a 1:3 molar ratio of sebacic acid to 2-ethylhexanol at 160°C for 2 hours with 5% catalyst loading, yields exceeding 99% have been reported [11]. The solid acid approach eliminates the need for neutralization and washing steps, simplifying product purification.

| Catalyst Type | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Reaction Time (h) | Key Advantages |

|---|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 120-180 | 1 | 85-95 | 4-8 | Simple, cost-effective |

| p-Toluenesulfonic Acid | 160-200 | 1 | 90-98 | 2-6 | High activity, selective |

| Non-catalytic High Pressure | 250-400 | 60-100 | 83-94 | 1-2 | No external catalyst needed |

| Solid Acid (nano-SO₄²⁻/TiO₂) | 160 | 1 | >99 | 2 | Very high yield, moderate conditions |

Non-Catalytic High-Pressure Synthesis

A revolutionary approach involves non-catalytic synthesis under subcritical and supercritical conditions of 2-ethylhexanol [13] [14] [2]. This method eliminates the need for external catalysts while achieving high conversions through elevated temperature and pressure conditions. The reaction proceeds at temperatures of 250-400°C under pressures of 60-100 bar, with sebacic acid acting as its own catalyst due to inherent acidity [13] [2]. Equilibrium conversion is achieved within one hour even under subcritical conditions at 250°C, demonstrating superior reaction kinetics compared to conventional catalytic methods [14].

Acid-Catalyzed vs. Enzyme-Mediated Synthesis

The synthesis of bis(2-ethylhexyl) sebacate can be accomplished through both traditional acid-catalyzed and modern enzyme-mediated pathways, each presenting unique advantages and limitations for industrial implementation.

Acid-Catalyzed Mechanisms

Acid-catalyzed esterification follows the classical Fischer esterification mechanism involving multiple equilibrium steps [5] [6]. The process initiates with protonation of the carbonyl oxygen by the acid catalyst, significantly increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by 2-ethylhexanol forms a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the ester product [5]. The reaction exhibits second-order kinetics with activation energies typically ranging from 45-70 kJ/mol depending on the catalyst employed [15].

The equilibrium nature of the reaction necessitates strategies to drive the reaction toward completion, including the use of excess alcohol (typically 5-12:1 molar ratio) and continuous water removal [16] [15]. Temperature optimization is critical, as elevated temperatures increase reaction rates but may promote side reactions such as alcohol dehydration or ester decomposition [15].

Enzyme-Mediated Synthesis

Enzyme-catalyzed synthesis employs immobilized lipases, particularly Candida antarctica lipase B (CALB), which demonstrates exceptional selectivity and mild reaction conditions [17] [18] [19]. The enzymatic mechanism involves formation of an acyl-enzyme intermediate through nucleophilic attack of the active site serine on the carboxyl carbon of sebacic acid [20] [21]. The acyl-enzyme intermediate subsequently reacts with 2-ethylhexanol to form the ester product and regenerate the free enzyme.

Novozym 435, an immobilized form of CALB, has emerged as the most effective biocatalyst for sebacic acid esterification [17] [22] [23]. Under optimal conditions employing a 1:4 molar ratio of sebacic acid to alcohol at 45°C for 3 hours with 10% enzyme loading, conversions of 94-100% have been achieved [17] [19]. The enzymatic approach offers several advantages including high selectivity favoring diester formation (93-97% diester content), mild reaction conditions, and absence of side reactions [17].

| Enzyme | Temperature (°C) | Solvent | Conversion (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | 45-60 | Cyclohexane/Solvent-free | 94-100 | 3-24 | High diester selectivity |

| Lipozyme RM IM | 45 | Di-isopropyl ether | 52.3 | 1 | Moderate |

| Lipozyme TL IM | 45 | Di-isopropyl ether | 52.3 | 1 | Moderate |

| NS 435 | 45 | Di-isopropyl ether | 86.0 | 1 | High |

Comparative Analysis

The choice between acid-catalyzed and enzyme-mediated synthesis depends on specific process requirements and economic considerations. Acid-catalyzed methods offer rapid reaction rates, high-temperature operation compatibility, and lower catalyst costs, making them suitable for large-scale industrial production [2] [3]. However, these methods require harsh conditions, produce acidic waste streams, and may suffer from selectivity issues.

Enzyme-mediated synthesis provides superior selectivity, environmentally benign conditions, and eliminates the need for neutralization steps [20] [19]. The primary limitations include higher catalyst costs, longer reaction times, and sensitivity to process conditions such as water content and temperature [17] [23]. Recent advances in enzyme immobilization and reactor design have improved the economic viability of enzymatic processes, particularly for high-value applications requiring exceptional product purity [23].

Process Optimization & Yield Enhancement

Process optimization for bis(2-ethylhexyl) sebacate synthesis focuses on maximizing conversion efficiency while minimizing side reactions and operational costs. Several key parameters significantly influence reaction performance and require careful optimization.

Molar Ratio Optimization

The molar ratio of 2-ethylhexanol to sebacic acid represents a critical parameter directly affecting equilibrium conversion and reaction kinetics [13] [3] [16]. Stoichiometric calculations indicate a theoretical requirement of 2:1 molar ratio for complete conversion; however, practical implementations employ significant alcohol excess to drive the equilibrium toward product formation [15]. Studies have demonstrated optimal ratios ranging from 5:1 to 12:1, with diminishing returns observed beyond 10:1 ratio [3] [15]. At the optimal 5:1 ratio, equilibrium conversions of 68% are achieved within 40 minutes, while 10:1 and 40:1 ratios yield conversions up to 83% within one hour [14].

Temperature and Pressure Optimization

Temperature optimization requires balancing reaction rate enhancement with selectivity maintenance and energy costs [16] [15]. For acid-catalyzed systems, temperatures of 160-200°C provide optimal performance, while enzyme-mediated reactions proceed efficiently at 45-60°C [17] [15]. The non-catalytic high-pressure approach operates at elevated temperatures (250-400°C) under pressures of 60-100 bar, achieving rapid equilibrium within one hour [13] [14].

Pressure optimization extends beyond the non-catalytic approach, as elevated pressures can enhance reaction rates in catalytic systems by increasing reactant concentrations and suppressing volatile component loss [24] [25]. However, the economic benefits must be weighed against increased equipment costs and safety considerations.

Water Removal Strategies

Continuous water removal represents the most effective strategy for yield enhancement, as it shifts the equilibrium toward product formation according to Le Châtelier's principle [26] [27] [28]. Multiple approaches have been successfully implemented:

Molecular Sieves: Type 3A and 4A molecular sieves provide selective water adsorption with high efficiency [26] [29] [30]. The 3A sieves are particularly effective for temperatures below 100°C, while 4A sieves operate effectively up to 150°C [26]. Implementation of molecular sieves can improve yields by 20-35% compared to conventional methods [30].

Dean-Stark Traps: These devices enable continuous physical separation of water through azeotropic distillation with solvents such as toluene or benzene [31] [32] [33]. The method achieves complete water removal and can operate continuously, making it suitable for large-scale production [27] [32].

Azeotropic Distillation: This technique employs co-solvents to form azeotropes with water, enabling efficient separation at the boiling point [34] [35] [36]. Toluene is commonly used as the azeotropic agent, providing effective water removal while maintaining product integrity [34] [27].

| Method | Mechanism | Temperature Compatibility | Effectiveness | Typical Application | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Molecular Sieves (3A) | Selective adsorption | <100°C optimal | Very High | Small scale, sensitive reactions | No heat required | May react with acids |

| Molecular Sieves (4A) | Selective adsorption | <150°C | High | General drying | Regenerable | Requires regeneration |

| Dean-Stark Trap | Physical separation | Reflux temperature | High | Continuous removal | Continuous operation | Equipment complexity |

| Azeotropic Distillation | Co-distillation | Boiling point dependent | Very High | Industrial scale | Complete water removal | Solvent dependency |

| Vacuum Application | Reduced pressure | Reduces boiling point | Moderate | Heat-sensitive compounds | Lower temperature operation | Equipment requirements |

Catalyst Loading Optimization

Catalyst loading directly impacts reaction rate and selectivity while influencing process economics [3] [16] [37]. For acid catalysts, optimal loadings typically range from 2-5% by weight of the acid substrate [3] [4]. Higher loadings may increase corrosion rates and complicate product purification, while insufficient catalyst results in incomplete conversion [15].

Enzyme loadings of 5-10% by weight have proven optimal for lipase-catalyzed reactions [17] [19]. The higher cost of enzyme catalysts necessitates careful optimization to balance activity with economic considerations. Enzyme recycling studies have demonstrated that Novozym 435 can be reused for up to 10 cycles without significant activity loss, improving process economics [17].

Reaction Time and Kinetic Control

Reaction time optimization involves monitoring conversion versus time profiles to identify the point of diminishing returns [16] [38]. For acid-catalyzed systems, optimal reaction times typically range from 2-8 hours, depending on temperature and catalyst loading [3] [15]. Extended reaction times may promote side reactions or thermal degradation, particularly at elevated temperatures.

Enzyme-mediated reactions generally require longer times (3-24 hours) but proceed with exceptional selectivity [17] [23]. Kinetic modeling has revealed that enzymatic esterification follows Michaelis-Menten kinetics with apparent rate constants ranging from 0.07-1.44 L mol⁻¹ h⁻¹ depending on solvent selection [39] [21].

| Strategy | Typical Improvement (%) | Implementation | Cost Impact | Industrial Feasibility | Environmental Impact |

|---|---|---|---|---|---|

| Excess Alcohol | 15-25 | Increase molar ratio to 5-12:1 | Low | High | Medium (excess reagent) |

| Water Removal | 20-35 | Molecular sieves/Dean-Stark | Medium | High | Low |

| Temperature Optimization | 10-20 | Optimize for each system | Low | High | Low |

| Catalyst Selection | 15-30 | Screen multiple catalysts | Medium | Medium | Varies |

| Reaction Time Control | 10-15 | Monitor conversion vs time | Low | High | Low |

| Pressure Optimization | 5-15 | Elevated pressure for non-catalytic | High | Medium | Medium |

Advanced Process Integration

Modern process optimization increasingly focuses on integrated approaches combining multiple enhancement strategies [16] [40] [41]. Response surface methodology (RSM) has proven particularly effective for multi-parameter optimization, enabling simultaneous optimization of temperature, catalyst loading, molar ratio, and reaction time [40] [37] [41]. These approaches have achieved yield improvements of 30-40% compared to single-parameter optimization methods.

Purity

Physical Description

Liquid; OtherSolid

COLOURLESS OILY LIQUID.

Color/Form

OILY COLORLESS LIQ

XLogP3

Exact Mass

Boiling Point

256 °C @ 5 mm Hg

at 0.7kPa: 256 °C

Flash Point

410 °F OC.

210 °C o.c.

Vapor Density

Relative vapor density (air = 1): 14.7

Density

0.912 @ 25 °C/4 °C

Relative density (water = 1): 0.9

Odor

Appearance

Melting Point

-48.0 °C

-48 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 366 of 370 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

29590-28-1

Wikipedia

Use Classification

Plastics -> Plasticisers

Cosmetics -> Emollient; Film forming; Plasticise

Methods of Manufacturing

Bruno, US patent 2,628,249 (1953 to Pittsburgh Coke & Chemical); British patent 747,260 (1956 to Chemische Werke Huls).

General Manufacturing Information

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Photographic film paper, plate, and chemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

Decanedioic acid, 1,10-bis(2-ethylhexyl) ester: ACTIVE

...partially compatible with cellulose acetate and cellulose acetate butyrate; compatible with ethyl cellulose, polystyrene, polyethylene, vinyl chloride, and vinyl chloride acetate.

DIOCTYL SEBACATE IS CONSIDERED TO BE BEST LOW-TEMPERATURE PLASTICIZER COMMERCIALLY AVAILABLE FOR POLYVINYL CHLORIDE & POLYVINYL CHLORIDE-ACETATE. IT IS CONSIDERABLY LESS VOLATILE THAN DIBUTYL SEBACATE & LACKS GELLING POWER OF LATTER.

IT IS VERY GOOD PLACTICIZER FOR ELASTOMERS (NATURAL RUBBER, NEOPRENE, BUNA S, NITRILE RUBBER) & IS COMPATIBLE WITH NITROCELLULOSE...& POLYVINYLIDENE CHLORIDE. ...USED AS SYNTHETIC LUBRICANT FOR REACTION MOTORS...BECAUSE...IS POSSIBLE TO USE...OVER VERY WIDE TEMP RANGE.

Dates

2: Jarolímová Z, Vishe M, Lacour J, Bakker E. Potassium ion-selective fluorescent and pH independent nanosensors based on functionalized polyether macrocycles. Chem Sci. 2016 Jan 1;7(1):525-533. doi: 10.1039/c5sc03301b. Epub 2015 Oct 8. PubMed PMID: 29896344; PubMed Central PMCID: PMC5952882.

3: Xie X, Bakker E. Determination of Effective Stability Constants of Ion-Carrier Complexes in Ion Selective Nanospheres with Charged Solvatochromic Dyes. Anal Chem. 2015 Nov 17;87(22):11587-91. doi: 10.1021/acs.analchem.5b03526. Epub 2015 Nov 5. PubMed PMID: 26502342.

4: Zhou S, Forbes MW, Abbatt JP. Application of Direct Analysis in Real Time-Mass Spectrometry (DART-MS) to the study of gas-surface heterogeneous reactions: focus on ozone and PAHs. Anal Chem. 2015;87(9):4733-40. doi: 10.1021/ac504722z. Epub 2015 Apr 14. PubMed PMID: 25843110.

5: Kranz W, Kitts K, Strange N, Cummins J, Lotspeich E, Goodpaster J. On the smell of Composition C-4. Forensic Sci Int. 2014 Mar;236:157-63. doi: 10.1016/j.forsciint.2013.12.012. Epub 2013 Dec 24. PubMed PMID: 24529788.

6: Zahran EM, New A, Gavalas V, Bachas LG. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst. 2014 Feb 21;139(4):757-63. doi: 10.1039/c3an01963b. Epub 2013 Dec 18. PubMed PMID: 24352534.

7: Xie X, Mistlberger G, Bakker E. Ultrasmall fluorescent ion-exchanging nanospheres containing selective ionophores. Anal Chem. 2013 Oct 15;85(20):9932-8. doi: 10.1021/ac402564m. Epub 2013 Sep 23. PubMed PMID: 24020858.

8: Harmon CW, Ruehl CR, Cappa CD, Wilson KR. A statistical description of the evolution of cloud condensation nuclei activity during the heterogeneous oxidation of squalane and bis(2-ethylhexyl) sebacate aerosol by hydroxyl radicals. Phys Chem Chem Phys. 2013 Jun 28;15(24):9679-93. doi: 10.1039/c3cp50347j. Epub 2013 May 14. PubMed PMID: 23670352.

9: Arvand M, Lashkari Z. Sensitive and selective detection of trace copper in standard alloys, food and biological samples using a bulk optode based on N,N'-(4,4'-ethylene biphenyl) bis(3-methoxy salicylidine imine) as neutral carrier. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Apr 15;107:280-8. doi: 10.1016/j.saa.2013.01.051. Epub 2013 Feb 4. PubMed PMID: 23434555.

10: Guziński M, Lisak G, Sokalski T, Bobacka J, Ivaska A, Bocheńska M, Lewenstam A. Solid-contact ion-selective electrodes with highly selective thioamide derivatives of p-tert-butylcalix[4]arene for the determination of lead(II) in environmental samples. Anal Chem. 2013 Feb 5;85(3):1555-61. doi: 10.1021/ac302772v. Epub 2013 Jan 10. PubMed PMID: 23281967.

11: Vlascici D, Fagadar-Cosma E, Popa I, Chiriac V, Gil-Agusti M. A novel sensor for monitoring of iron(III) ions based on porphyrins. Sensors (Basel). 2012;12(6):8193-203. doi: 10.3390/s120608193. Epub 2012 Jun 13. PubMed PMID: 22969395; PubMed Central PMCID: PMC3436024.

12: Plebani C, Listrani S, Tranfo G, Tombolini F. Variation in penetration of submicrometric particles through electrostatic filtering facepieces during exposure to paraffin oil aerosol. J Occup Environ Hyg. 2012;9(9):556-61. doi: 10.1080/15459624.2012.709433. PubMed PMID: 22862434.

13: Zhou S, Lee AK, McWhinney RD, Abbatt JP. Burial effects of organic coatings on the heterogeneous reactivity of particle-borne benzo[a]pyrene (BaP) toward ozone. J Phys Chem A. 2012 Jul 5;116(26):7050-6. doi: 10.1021/jp3030705. Epub 2012 Jun 21. PubMed PMID: 22676584.

14: Wilson KR, Smith JD, Kessler SH, Kroll JH. The statistical evolution of multiple generations of oxidation products in the photochemical aging of chemically reduced organic aerosol. Phys Chem Chem Phys. 2012 Jan 28;14(4):1468-79. doi: 10.1039/c1cp22716e. Epub 2011 Dec 12. PubMed PMID: 22158973.

15: Dürüst N, Meyerhoff ME, Unal N, Naç S. Spectrophotometric determination of various polyanions with polymeric film optodes using microtiter plate reader. Anal Chim Acta. 2011 Aug 5;699(1):107-12. doi: 10.1016/j.aca.2011.05.007. Epub 2011 May 14. PubMed PMID: 21704764.

16: Yu A, Shepherd B, Wagner M, Clapper J, Esson JM. Development of polymer-membrane based electrodes for suramin. Anal Chim Acta. 2011 Feb 7;686(1-2):76-80. doi: 10.1016/j.aca.2010.11.032. Epub 2010 Nov 23. PubMed PMID: 21237310.

17: Kim SW, Raynor PC. Experimental evaluation of oil mists using a semivolatile aerosol dichotomous sampler. J Occup Environ Hyg. 2010 Apr;7(4):203-15. doi: 10.1080/15459620903582244. PubMed PMID: 20131139.

18: Rothenbacher T, Schwack W. Rapid identification of additives in poly(vinyl chloride) lid gaskets by direct analysis in real time ionisation and single-quadrupole mass spectrometry. Rapid Commun Mass Spectrom. 2010 Jan;24(1):21-9. doi: 10.1002/rcm.4350. PubMed PMID: 19957297.

19: Jain AK, Gupta VK, Raisoni JR. A newly synthesized macrocyclic dithioxamide receptor for phosphate sensing. Talanta. 2006 Jun 15;69(4):1007-12. doi: 10.1016/j.talanta.2005.12.023. Epub 2006 Jan 10. PubMed PMID: 18970672.

20: Seguí MA, Lizondo-Sabater J, Martínez-Máñez R, Sancenón F, Soto J. Linear polyamines as carriers in thiocyanate-selective membrane electrodes. Talanta. 2006 Feb 15;68(4):1182-9. doi: 10.1016/j.talanta.2005.07.022. Epub 2005 Aug 19. PubMed PMID: 18970449.